molecular formula C9H12ClN B13518959 2-(2-Chloro-4-methylphenyl)ethan-1-amine

2-(2-Chloro-4-methylphenyl)ethan-1-amine

Cat. No.: B13518959
M. Wt: 169.65 g/mol
InChI Key: JZYDMWQLOHUZNB-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12ClN It is a derivative of phenethylamine, where the phenyl ring is substituted with a chlorine atom at the 2-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-methylphenyl)ethan-1-amine typically involves the reaction of 2-chloro-4-methylbenzaldehyde with ammonia or an amine source. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation techniques to achieve higher yields and purity. The process may also be optimized by employing continuous flow reactors and advanced purification methods to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chloro-4-methylphenyl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-4-methylphenyl)ethan-1-amine is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct pharmacological properties and applications compared to other similar compounds .

Properties

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

2-(2-chloro-4-methylphenyl)ethanamine

InChI

InChI=1S/C9H12ClN/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,6H,4-5,11H2,1H3

InChI Key

JZYDMWQLOHUZNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CCN)Cl

Origin of Product

United States

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